2-(Chloromethyl)prop-2-enal
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Overview
Description
2-(Chloromethyl)prop-2-enal is an organic compound with the molecular formula C4H5ClO It is a chlorinated derivative of prop-2-enal (acrolein) and is characterized by the presence of a chloromethyl group attached to the second carbon of the prop-2-enal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)prop-2-enal can be achieved through several methods. One common approach involves the chlorination of prop-2-enal using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Another method involves the reaction of 3-chloro-2-methyl-1-propene with formaldehyde in the presence of an acid catalyst. This reaction proceeds through a series of steps, including the formation of an intermediate chloromethyl compound, which is subsequently oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)prop-2-enal involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: Similar in structure but lacks the aldehyde group.
Prop-2-enal (Acrolein): Similar backbone but without the chloromethyl group.
2-Chloropropanal: Similar functional groups but different carbon skeleton
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
CAS No. |
5621-18-1 |
---|---|
Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
2-(chloromethyl)prop-2-enal |
InChI |
InChI=1S/C4H5ClO/c1-4(2-5)3-6/h3H,1-2H2 |
InChI Key |
GBSRRVJYFSVPHM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCl)C=O |
Origin of Product |
United States |
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